molecular formula C20H26N3O4P B12700034 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate CAS No. 83949-68-2

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate

Cat. No.: B12700034
CAS No.: 83949-68-2
M. Wt: 403.4 g/mol
InChI Key: HTWQLVRJCFBCPY-UHFFFAOYSA-M
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Description

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an indolium core and a hydrazono group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate typically involves a multi-step processCommon reagents used in these reactions include methyl iodide, p-toluidine, and various catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts, acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The hydrazono group plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-((methyl(p-tolyl)hydrazono)methyl)-3H-indolium dihydrogen phosphate is unique due to its combination of an indolium core and a hydrazono group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

83949-68-2

Molecular Formula

C20H26N3O4P

Molecular Weight

403.4 g/mol

IUPAC Name

dihydrogen phosphate;N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline

InChI

InChI=1S/C20H24N3.H3O4P/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-5(2,3)4/h6-14H,1-5H3;(H3,1,2,3,4)/q+1;/p-1

InChI Key

HTWQLVRJCFBCPY-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.OP(=O)(O)[O-]

Origin of Product

United States

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